

# Raltegravir-Based Regimens: A Comparative Analysis of Virologic Suppression

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An objective guide for researchers and drug development professionals on the efficacy of **Raltegravir** in suppressing HIV-1 viral load, supported by data from pivotal clinical trials.

Raltegravir, the first-in-class integrase strand transfer inhibitor (INSTI), has been a cornerstone of antiretroviral therapy (ART). This guide provides a comprehensive comparison of the virologic suppression rates of Raltegravir-based regimens against other key antiretroviral agents, including non-nucleoside reverse transcriptase inhibitors (NNRTIs), protease inhibitors (PIs), and other INSTIs. The data presented is derived from major clinical trials, offering a quantitative basis for evaluating Raltegravir's performance in treatment-naïve and treatment-experienced patient populations.

# **Comparative Virologic Suppression Rates**

The efficacy of **Raltegravir** has been rigorously evaluated in numerous clinical studies. The following tables summarize the virologic suppression rates (defined as achieving HIV-1 RNA <50 copies/mL) of **Raltegravir**-based regimens in comparison to other ARTs at various time points.

# Table 1: Raltegravir vs. Efavirenz (NNRTI) in Treatment-Naïve Patients (STARTMRK Trial)



Timepoint	Raltegravir + TDF/FTC	Efavirenz + TDF/FTC	Treatment Difference (95% CI)
Week 48	86%[1][2]	82%[1][2]	4.4% (-1.9 to 10.3)
Week 96	81%[1][3]	79%[1][3]	2% (-4 to 9)
Week 240	71.0%[4]	61.3%[4]	9.5 (1.7 to 17.3)

TDF/FTC: Tenofovir/Emtricitabine

Table 2: Raltegravir vs. Dolutegravir (INSTI) in

**Treatment-Naïve Patients (SPRING-2 Trial)** 

Timepoint	Raltegravir + 2 NRTIs	Dolutegravir + 2 NRTIs	Adjusted Difference (95% CI)
Week 48	85%[5][6]	88%[5][6]	2.5% (-2.2 to 7.1)
Week 96	76%[7][8]	81%[7][8]	4.5% (-1.1 to 10.0)

NRTIs: Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (investigator-selected tenofovir/emtricitabine or abacavir/lamivudine)

Table 3: Raltegravir vs. Protease Inhibitors in Treatment-

**Naïve Patients (ACTG A5257 Trial)** 

Timepoint	Raltegravir + TDF/FTC	Atazanavir/r + TDF/FTC	Darunavir/r + TDF/FTC
Week 96 (Virologic Failure)	6%	12%	11%
Week 96 (Tolerability Failure)	1%	16%	5%
Week 96 (Viral Suppression <50 copies/mL)	94%[9]	88%[9]	89%[9]



TDF/FTC: Tenofovir/Emtricitabine; /r: ritonavir-boosted

Table 4: Raltegravir vs. Elvitegravir (INSTI) in Treatment-

**Experienced Patients** 

Timepoint	Raltegravir + PI/r + 2nd agent	Elvitegravir/c + PI/r + 2nd agent	Treatment Difference (95% CI)
Week 48	58%[10][11]	59%[10][11]	1.1% (-6.0 to 8.2)

PI/r: ritonavir-boosted Protease Inhibitor; /c: cobicistat-boosted

## **Experimental Protocols**

The data presented above are derived from randomized, controlled clinical trials with well-defined methodologies.

#### STARTMRK Trial (NCT00370047)

This was a Phase III, multicenter, double-blind, randomized, active-controlled, non-inferiority study.[12] Treatment-naïve HIV-1 infected adult patients with HIV-1 RNA greater than 5000 copies/mL were randomized to receive either **Raltegravir** (400 mg twice daily) or Efavirenz (600 mg once daily), each in combination with a fixed-dose combination of tenofovir/emtricitabine. The primary endpoint was the proportion of patients with HIV-1 RNA levels less than 50 copies/mL at week 48.[12] The study continued for 240 weeks.[4][13]

# **SPRING-2 Trial (NCT01227824)**

This was a 96-week, Phase III, randomized, double-blind, active-controlled, non-inferiority study.[5][7] Treatment-naïve adults with HIV-1 infection and HIV-1 RNA concentrations of 1000 copies per mL or more were randomized (1:1) to receive either Dolutegravir (50 mg once daily) or **Raltegravir** (400 mg twice daily), plus investigator-selected tenofovir/emtricitabine or abacavir/lamivudine.[7] The primary endpoint was the proportion of patients with an HIV-1 RNA value of less than 50 copies per mL at 48 weeks.[5]

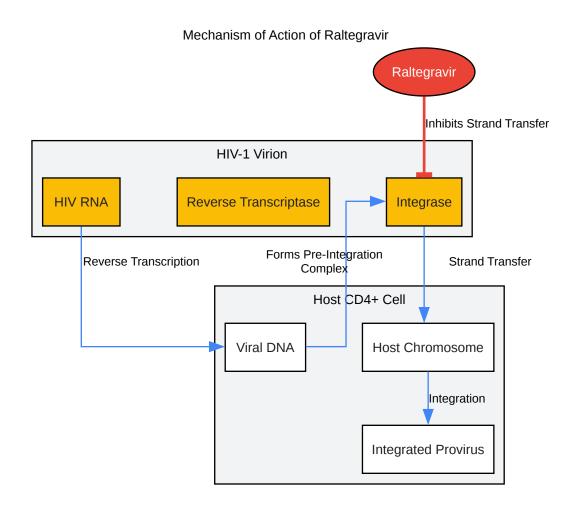
## **ACTG A5257 Trial (NCT00811954)**



This was a Phase III, randomized, open-label trial comparing three non-nucleoside reverse transcriptase inhibitor-sparing regimens.[14] HIV-1—infected, treatment-naïve adults with plasma HIV-1 RNA >1000 copies/mL were randomly assigned to receive **Raltegravir** (400 mg twice daily), ritonavir-boosted Atazanavir (300/100 mg once daily), or ritonavir-boosted Darunavir (800/100 mg once daily), all in combination with tenofovir/emtricitabine.[9][14] The primary endpoint was a composite of virologic failure or discontinuation for toxicity over 96 weeks.[9]

# **Mechanism of Action and Experimental Workflow**

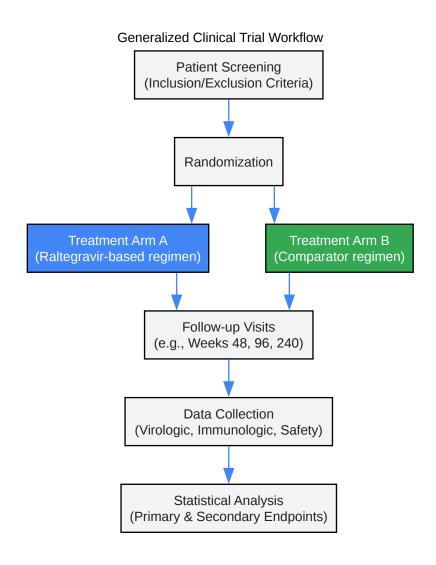
The following diagrams illustrate the mechanism of action of **Raltegravir** and the general workflow of the clinical trials discussed.



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Caption: Mechanism of Action of Raltegravir.



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Caption: Generalized Clinical Trial Workflow.

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### Validation & Comparative





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